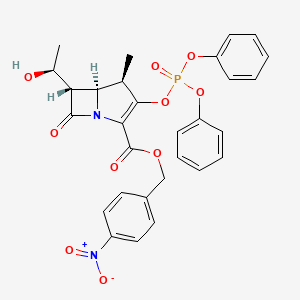

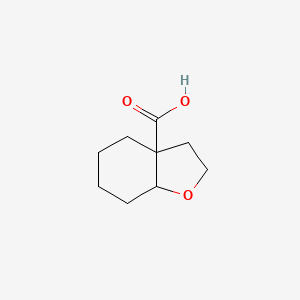

2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid is a chemical compound that can be purchased for pharmaceutical testing . It is available in powder form .

Molecular Structure Analysis

The molecular formula of this compound is C9H15NO4 . The InChI code is 1S/C9H15NO4/c1-7(11)10-4-2-3-9(14,6-10)5-8(12)13/h14H,2-6H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis

The molecular weight of this compound is 201.22 . It is a powder at room temperature .科学的研究の応用

Synthesis and Chemical Applications

Synthesis of Piperidin-4-ols and Acrylates : The compound was used in the synthesis of polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their O-acetyl derivatives. These are promising as monomers for the preparation of fluorescent films (Soboleva, Orlova, & Shelkovnikov, 2017).

Improved Synthesis for PET Imaging : An improved synthesis process using acetylation in anhydrous chloroform was developed for PET studies of acetylcholine neurotransmission system (Carpinelli et al., 2006).

Creation of Phosphonic Acids : Utilized in the synthesis of 2-hydroxy-4-heterocyclic phosphonic acids, serving as serine analogues (Louaisil, Rabasso, & Fadel, 2009).

Chemical Transformation and Analysis

Alcohol Oxidation System : Used in a TEMPO catalyzed alcohol oxidation system, highlighting its role in environmentally friendly organic solvent reactions (Li & Zhang, 2009).

Formation of Aziridines and Lactams : Important in the transformation of aziridines into 5-hydroxypiperidin-2-ones and the creation of δ-lactams and γ-lactones (Vervisch et al., 2012).

Antioxidant Activity of Indole Derivatives : Played a role in the synthesis of indole-3-acetic acid analogues with significant antioxidant activities (Naik, Kumar, & Harini, 2011).

Miscellaneous Applications

Formation of Acetic Acid in Maillard Reaction : Involved in the Maillard reaction cascade, particularly in the formation of acetic acid from glucose and glycine (Jiang et al., 2009).

Synthesis of Schiff Base Ligands : Utilized in the synthesis of Schiff base ligands for antioxidant and selective xanthine oxidase inhibitory studies (Ikram et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

将来の方向性

The future directions for the use and study of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid are not specified in the search results. Given its availability for pharmaceutical testing , it may have potential applications in drug development or other areas of scientific research. Further studies are needed to explore these possibilities.

特性

IUPAC Name |

2-(1-acetyl-3-hydroxypiperidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-7(11)10-4-2-3-9(14,6-10)5-8(12)13/h14H,2-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKPYLIGYLNWFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B2462342.png)

![3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2462354.png)

![N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2462355.png)